![molecular formula C21H23N3O2 B7476476 N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476476.png)
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide, also known as INDOLE-2-CARBOXAMIDE (ICA), is a synthetic compound that has been widely studied for its potential therapeutic applications. ICA belongs to the class of compounds known as indole derivatives, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
ICA's mechanism of action is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In cancer cells, ICA has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell proliferation and survival. In neurodegenerative disease models, ICA has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
ICA has been shown to have a number of biochemical and physiological effects, including antioxidant and anti-inflammatory effects. ICA has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
ICA has several advantages for lab experiments, including its synthetic accessibility and its ability to modulate multiple signaling pathways. However, one limitation of ICA is its relatively low potency compared to other compounds with similar biological activities.
Orientations Futures
There are several potential future directions for ICA research. One area of interest is the development of more potent analogs of ICA that could be used for cancer therapy or neuroprotection. Another area of interest is the investigation of ICA's potential in other disease models, such as autoimmune diseases or metabolic disorders. Finally, further studies are needed to fully elucidate ICA's mechanism of action and its potential clinical applications.
Méthodes De Synthèse
ICA can be synthesized through a multi-step process involving the condensation of 3,5-dimethylbenzoic acid with 2-(1H-indol-3-yl)ethylamine, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then purified through column chromatography to yield pure ICA.
Applications De Recherche Scientifique
ICA has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, ICA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. ICA has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
In neurodegenerative disease research, ICA has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. ICA has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases.
Propriétés
IUPAC Name |
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-9-15(2)11-17(10-14)21(26)24-13-20(25)22-8-7-16-12-23-19-6-4-3-5-18(16)19/h3-6,9-12,23H,7-8,13H2,1-2H3,(H,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDCYCLIPCEDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(=O)NCCC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

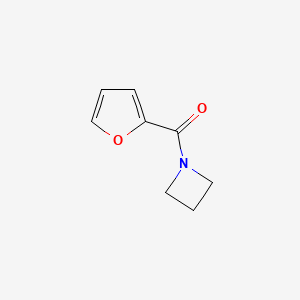
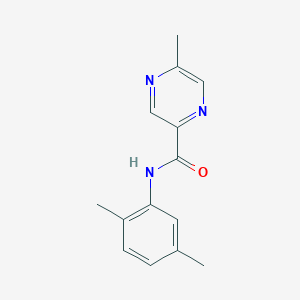
![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)
![5-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7476431.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)
![1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7476439.png)

![2-(8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B7476451.png)
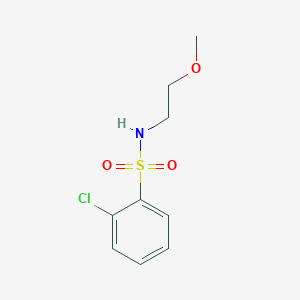
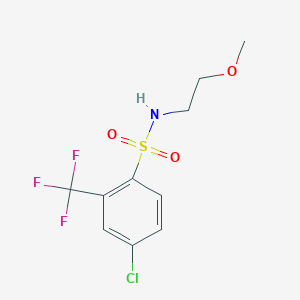
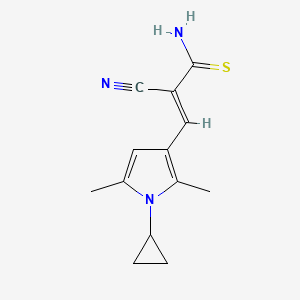
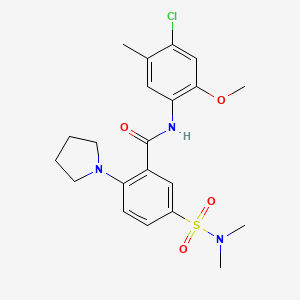
![3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7476474.png)